REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:27])[CH:14]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(C)(C)C.[ClH:29]>C(O)C>[ClH:29].[C:15]1([CH:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:13]([NH:12][CH2:11][CH2:10][CH2:9][CH2:8][NH2:7])=[O:27])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:3.4|
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Name
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N-(4-diphenylacetylamino-butyl)-carbamic acid tert-butyl ester
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Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCCNC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(C(=O)NCCCCN)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |